Aztreonam is a synthetic monocyclic beta-lactam antibiotic primarily used to treat infections caused by Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa and other Enterobacteriaceae. Aztreonam's unique structure allows it to resist degradation by certain beta-lactamases, making it a valuable option in antibiotic therapy, especially for patients with penicillin allergies. Its chemical designation is (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropionic acid, with a molecular weight of 435.44 g/mol .
Aztreonam is classified as a monobactam antibiotic. It was first introduced in the 1980s and is derived from the natural product of the bacterium Chromobacterium violaceum. Its development was aimed at creating an antibiotic that could effectively combat Gram-negative bacteria while minimizing cross-reactivity with penicillins and cephalosporins, thus providing an alternative for patients with allergies to these classes of antibiotics .
The synthesis of aztreonam involves several key steps that can be performed through various methods. One notable method includes the use of an acyl chloride approach, which helps prevent damage to the beta-lactam ring—a common issue in traditional synthesis methods.
A recent patent highlights a novel synthesis method that improves yield (up to 87%) and purity by utilizing environmentally friendly reagents such as triphenylphosphine oxide .
Aztreonam features a unique monocyclic structure that distinguishes it from other beta-lactams. The key elements of its structure include:
The structural formula can be represented as:
Aztreonam undergoes various chemical reactions that are critical for its function as an antibiotic:
These reactions are essential for understanding how aztreonam exerts its antibacterial effects.
Aztreonam exerts its antibacterial activity primarily through the inhibition of bacterial cell wall synthesis. The mechanism involves:
This mechanism is particularly effective against Gram-negative bacteria due to their reliance on PBPs for maintaining cell wall integrity .
These properties are crucial for formulating aztreonam for clinical use .
Aztreonam is primarily used in clinical settings for treating infections caused by Gram-negative bacteria, including:
Research continues into novel applications of aztreonam, including its conjugation with siderophore mimetics to enhance efficacy against resistant bacterial strains .
The monobactam class, characterized by a monocyclic β-lactam ring lacking fused heterocyclic thiazolidine or dihydrothiazine rings, represents a structural divergence from other β-lactams. This configuration confers:
Table 1: Structural and Functional Comparison of Aztreonam with Other β-Lactams
Feature | Aztreonam (Monobactam) | Penicillins | Cephalosporins |
---|---|---|---|
Core Structure | Monocyclic β-lactam | Bicyclic: β-lactam + thiazolidine | Bicyclic: β-lactam + dihydrothiazine |
Gram-negative Activity | High (incl. Pseudomonas) | Variable | Broad (3rd/4th gen) |
Gram-positive Activity | Negligible | High | Moderate-high |
Anaerobic Coverage | None | Variable | Limited |
β-Lactamase Stability | High (except ESBLs/MBLs) | Low (penicillinases) | Variable (cephalosporinases) |
Aztreonam’s origin traces to a novel screening approach targeting bacterial β-lactam production. In 1979, researchers isolated SQ 26,180—a weakly active natural monobactam—from Chromobacterium violaceum strains found in New Jersey soil samples [8]. Though SQ 26,180 lacked clinical utility, its core structure served as a template for chemical optimization:
Aztreonam entered clinical use amid escalating Gram-negative resistance to cephalosporins and aminoglycosides. Its resistance profile reflects evolutionary pressures:
Metallo-β-Lactamases (MBLs): Enzymes like NDM-1 hydrolyze aztreonam, though it resists serine-based ESBLs [1] [3].
Adaptive Resistance in CF: Hypermutable P. aeruginosa strains in cystic fibrosis lungs accumulate ftsI and efflux-regulator mutations during cyclic aztreonam therapy, leading to multifactorial resistance (MICs >1,024 µg/ml) [5]. Paradoxically, mexR/nalD mutants exhibit hypervirulence in murine pneumonia models despite fitness costs in vitro [5].
Table 2: Clinically Relevant Aztreonam Resistance Mechanisms
Mechanism | Genetic Basis | Resistance Level | Cross-Resistance |
---|---|---|---|
Efflux Upregulation | mexR, nalD, nalC mutations | 4- to 16-fold MIC increase | Carbapenems, fluoroquinolones |
Altered PBP3 Target | ftsI missense mutations | 8- to 64-fold MIC increase | None (specific to β-lactams targeting PBP3) |
MBL Production | blaNDM, blaVIM genes | Complete hydrolysis | All β-lactams except monobactams |
Porin Loss | ompF/ompK36 deletions | Moderate (2- to 8-fold) | Carbapenems, cephalosporins |
Table 3: Key Aztreonam-Containing Antibiotic Combinations
Combination | Target Pathogens | Developmental Status | Mechanistic Basis |
---|---|---|---|
Aztreonam/Avibactam | MBL-producing Enterobacterales | Phase III trials | Avibactam inhibits serine β-lactamases protecting aztreonam from hydrolysis |
Aztreonam/Arbekacin | P. aeruginosa biofilms | Preclinical studies | Arbekacin enhances aztreonam penetration |
Aztreonam/Ceftazidime | Multidrug-resistant P. aeruginosa | Off-label use | Ceftazidime covers Gram-positives; aztreonam provides Gram-negative synergy |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7